Defensin-B1
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GMKEKCVTMGGYCRKQCRVQDALSGYCRNENPCCV |
Origin of Product |
United States |
Molecular Architecture and Functional Determinants of Defensin B1
Primary Amino Acid Sequence and Conservation Patterns of Defensin-B1 Orthologs
Human Beta-defensin 1 (hBD-1) is a small, cationic peptide that is constitutively expressed by epithelial cells. nih.govpdgi.or.id It is encoded by the DEFB1 gene, located on chromosome 8p23.1. wikipedia.orgnih.gov The initial protein synthesized is a 68-amino acid pro-peptide, which undergoes proteolytic processing to yield a mature, active peptide that can range from 36 to 47 residues. plos.orguniprot.orguniprot.org
A defining feature of the beta-defensin family, including DEFB1, is the conserved six-cysteine motif. pnas.org This motif is crucial for the peptide's structure and function. The general consensus sequence for beta-defensins highlights the spacing of these cysteine (C) residues: C-X₆-C-X₄-C-X₉-C-X₆-C-C. pnas.org
Table 1: Primary Amino Acid Sequence of DEFB1 Orthologs
| Organism | Gene | Mature Peptide Sequence | UniProt ID |
|---|---|---|---|
| Homo sapiens (Human) | DEFB1 | DHYNCVSSGGQCLYSACPIFTKIQGTCYRGKAKCCK | P60022 |
| Mus musculus (Mouse) | Defb1 | DHYNCAHGGGWCLYSACPIFTKIQGTCYRGKAKCCK | P70281 |
| Gallus gallus (Chicken) | AvBD1 | LNCGVSCGTRFCVYSACPLFNRIKGTCFRGKAKCCK | P46156 |
Disulfide Bond Topologies and their Influence on this compound Conformational Stability
The structure of Beta-defensin 1 is critically dependent on the formation of three specific intramolecular disulfide bonds. plos.org These covalent linkages are formed by the oxidation of the thiol groups of the six conserved cysteine residues. In the beta-defensin family, the characteristic disulfide connectivity is between the first and fifth cysteine (Cys1-Cys5), the second and fourth (Cys2-Cys4), and the third and sixth (Cys3-Cys6). researchgate.netnih.govacs.org
This specific topology is essential for folding the peptide into its correct three-dimensional conformation. The resulting structure is a compact, stable fold characterized by a three-stranded antiparallel β-sheet. plos.orgacs.org This rigid architecture, stabilized by the disulfide bridges, is thought to protect the peptide from degradation by proteases in the extracellular environment. asm.org The stability conferred by these bonds is crucial for maintaining the peptide's structural integrity, which is a prerequisite for its biological activities. biorxiv.orguq.edu.au While the disulfide-linked, oxidized form provides stability, its biological activity is subject to further regulation, as discussed below.
Key Residues and Structural Motifs Critical for this compound Biological Activity
Beyond individual cationic residues, defensins possess a conserved structural feature known as the γ-core motif. mdpi.com This motif, common to many disulfide-containing antimicrobial peptides, consists of two antiparallel beta-strands (β2 and β3) and the connecting loop. It is characterized by a net positive charge and an amphipathic geometry, meaning it has distinct hydrophobic and hydrophilic regions. mdpi.com This amphipathicity is crucial for interacting with and disrupting microbial membranes, a key mechanism of antimicrobial action. mdpi.com While the disulfide bonds are often considered dispensable for the direct antimicrobial action of some beta-defensins like hBD-3, they are crucial for receptor-mediated activities such as chemotaxis. nih.govnih.gov For hBD-1, its antimicrobial potency is uniquely unmasked upon the reduction of these bonds. nih.govtandfonline.com
Impact of Post-Translational Modifications on this compound Structure and Activity
Post-translational modifications (PTMs) play a pivotal role in regulating the structure and function of Beta-defensin 1. These modifications can range from proteolytic cleavage to dynamic changes in the chemical state of the peptide.
Currently, there is limited direct evidence of phosphorylation of the Beta-defensin 1 peptide itself being a primary regulatory mechanism. Research on defensin (B1577277) signaling has shown that other family members, such as human Beta-defensin 3 (hBD-3), can induce the phosphorylation of downstream signaling molecules like STAT1 (Signal Transducer and Activator of Transcription 1) in T cells. oup.com However, this is an indirect effect where the defensin acts as a signaling ligand, rather than a direct modification of the DEFB1 peptide. The functional regulation of DEFB1 appears to be dominated by other modifications.
A critical and well-documented regulatory mechanism for hBD-1 is the modulation of its redox state. nih.gov In its oxidized form, with the three disulfide bonds intact, hBD-1 exhibits only weak antimicrobial activity. tandfonline.comnih.gov However, under reducing conditions, such as those found in the intestinal crypts or at sites of inflammation, the disulfide bonds are broken. tandfonline.comnih.gov This reduction "unmasks" a potent antimicrobial activity, particularly against commensal bacteria and the fungus Candida albicans. nih.govnih.gov
This activation is not just passive; it can be enzymatically catalyzed by the thioredoxin (TRX) system. tandfonline.comnih.gov Both intestinal and lymphoid cells can actively reduce extracellular hBD-1, a process largely dependent on TRX. nih.govresearchgate.net Glutaredoxin (GRX) can also reduce hBD-1, but with much lower efficiency than TRX. nih.gov This redox-dependent activation provides a sophisticated mechanism for deploying the full antimicrobial power of hBD-1 precisely where and when it is needed, such as in direct proximity to the epithelium, without causing widespread disruption to the luminal microbiota. pdgi.or.idtandfonline.com Interestingly, while the oxidized form is resistant to trypsin digestion, the reduced, active form is sensitive to it, suggesting a finely tuned balance between activation and degradation. tandfonline.com
Proteolytic Cleavage: Like many antimicrobial peptides, hBD-1 is synthesized as an inactive precursor, or pro-peptide. plos.org This pro-peptide must undergo proteolytic cleavage to release the smaller, mature defensin. This processing is a fundamental step in its activation, ensuring that the peptide is active only after secretion. The mature hBD-1 found in urine can vary in length, suggesting variable cleavage sites. plos.org
N-terminal and C-terminal Modifications: While not extensively documented for hBD-1 specifically, other defensins undergo modifications that can enhance their activity and stability. For example, C-terminal amidation and N-terminal glutaminyl cyclization have been observed in avian beta-defensins, modifications known to increase the stability and potency of other bioactive peptides. asm.org
Genomic Organization and Transcriptional Regulation of Defb1 Defensin B1 Gene
Chromosomal Localization and Gene Cluster Organization of DEFB1
The human beta-defensin 1 gene, abbreviated as DEFB1, is located on the short (p) arm of chromosome 8 at position 23.1. genecards.orgsemanticscholar.orgatlasgeneticsoncology.orgresearchgate.netrepositorioinstitucional.mx Specifically, its genomic coordinates on the latest human genome assembly (GRCh38/hg38) are from base pair 6,870,592 to 6,877,936, spanning a length of 7,345 bases on the minus strand. genecards.org This region, 8p23.1, is notable for containing a cluster of defensin (B1577277) genes, highlighting its importance in the innate immune system. semanticscholar.orgatlasgeneticsoncology.org The DEFB1 gene itself consists of two exons separated by a large intron of approximately 7 kilobases (kb). atlasgeneticsoncology.orgrepositorioinstitucional.mx The first exon encodes the signal sequence and pro-peptide, while the second exon encodes the mature defensin peptide. semanticscholar.organaisdedermatologia.org.br The gene is situated in a genomic neighborhood that includes other genes such as AGPAT5, XKR5, DEFA6, and DEFA4. repositorioinstitucional.mx
The defensin gene cluster at 8p23.1 exhibits significant copy number variation among individuals, with a normal range of 1 to 12 copies per diploid genome. atlasgeneticsoncology.orgrepositorioinstitucional.mx This variation in gene copy number has been associated with susceptibility to certain diseases. For instance, lower copy numbers have been linked to an increased risk for Crohn's disease and sporadic prostate cancer, whereas higher copy numbers are associated with psoriasis. atlasgeneticsoncology.orgrepositorioinstitucional.mx While DEFB1 itself is generally considered a single-copy gene, rare duplications have been reported. repositorioinstitucional.mx
Table 1: Genomic Details of the DEFB1 Gene
| Feature | Description |
| Gene Name | Defensin Beta 1 (DEFB1) |
| Aliases | BD1, DEFB-1, DEFB101, HBD1 atlasgeneticsoncology.orgrepositorioinstitucional.mx |
| Chromosomal Location | 8p23.1 genecards.orgsemanticscholar.orgatlasgeneticsoncology.orgresearchgate.netrepositorioinstitucional.mx |
| Genomic Coordinates (GRCh38/hg38) | chr8:6,870,592-6,877,936 (minus strand) genecards.org |
| Gene Size | 7,345 bases genecards.org |
| Structure | 2 exons, 1 intron (~7 kb) atlasgeneticsoncology.orgrepositorioinstitucional.mx |
| Gene Cluster | Located within the defensin gene cluster on chromosome 8p23.1 semanticscholar.orgatlasgeneticsoncology.org |
Promoter Region Analysis and Identification of Transcriptional Regulatory Elements
The regulation of gene expression primarily occurs at the level of transcription initiation, which is controlled by cis-acting DNA elements within the promoter region. stanford.edu The promoter, typically located upstream of the transcription start site (TSS), is composed of a core promoter and proximal promoter elements. stanford.edu Analysis of the DEFB1 promoter region has identified several key transcriptional regulatory elements. The region spanning from 2 kb upstream to 0.5 kb downstream of the TSS is considered the promoter region. nih.gov
Single Nucleotide Polymorphisms (SNPs) within the 5' untranslated region (5'-UTR) of the DEFB1 gene can influence its expression. nih.gov For example, the variant -44C is associated with lower constitutive expression, while -44G is linked to reduced induction by interferon-gamma (IFN-γ). atlasgeneticsoncology.orgrepositorioinstitucional.mx Other significant SNPs in the 5' noncoding region include -52G>A (rs1799946) and -20G>A (rs11362). anaisdedermatologia.org.br These genetic variations can alter the secondary structure of the DEFB1 mRNA, potentially affecting translation efficiency and contributing to disease susceptibility. nih.gov
Cellular Signaling Pathways Upstream of DEFB1 Expression
The expression of DEFB1 is governed by a network of interconnected cellular signaling pathways. These pathways can be broadly categorized based on their role in either maintaining constitutive expression or mediating its induction in response to stimuli.
A fundamental pathway for the constitutive expression of DEFB1 involves the Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov In the intestinal epithelium, which exists in a state of physiological hypoxia, basal levels of HIF-1α are stabilized and critical for maintaining the constant expression of DEFB1. nih.govresearchgate.net Chromatin immunoprecipitation studies have confirmed that HIF-1α directly binds to a hypoxia response element within the DEFB1 promoter. nih.govresearchgate.net The peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway also contributes to maintaining DEFB1 expression, particularly in the colon, by directly binding to the DEFB1 promoter. mdpi.com
Inducible expression of DEFB1 is primarily driven by pathways associated with innate immunity and inflammation. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this response. mdpi.com Activation of TLRs by microbial components like lipopolysaccharide (LPS) from Gram-negative bacteria or lipoteichoic acid (LTA) from Gram-positive bacteria triggers cascades that activate NF-κB and MAPK. mdpi.com The MAPK family includes several key kinases such as ERK1/2, p38, and JNK, which have all been implicated in regulating defensin expression. mdpi.commdpi.commdpi.com
In specific contexts, other pathways are also involved. In oral squamous cell carcinoma, genes correlated with DEFB1 are enriched in the RTK/PI3K/AKT/mTOR signaling pathway. nih.govresearchgate.net Furthermore, PI3K/mTOR inhibition has been shown to rescue or induce DEFB1 expression in neuroendocrine tumor cells, suggesting a repressive role for this pathway under normal conditions. aacrjournals.org In hepatocellular carcinoma, DEFB1 functions as a tumor suppressor by triggering the c-Jun N-terminal kinase (JNK) pathway. nih.gov Additionally, studies on influenza virus infection have shown that DEFB1 expression can modulate the JAK/STAT pathway, specifically involving STAT3. cabidigitallibrary.org
| Signaling Pathway | Role in DEFB1 Expression | Key Mediators | References |
|---|---|---|---|
| HIF-1α Pathway | Constitutive Expression | HIF-1α | nih.govresearchgate.netresearchgate.net |
| NF-κB Pathway | Inducible Expression | TLRs, NF-κB | mdpi.comresearchgate.netnih.gov |
| MAPK Pathway | Inducible Expression | ERK1/2, p38, JNK, AP-1 | mdpi.commdpi.commdpi.com |
| PPARγ Pathway | Constitutive Maintenance | PPARγ | mdpi.com |
| PI3K/AKT/mTOR Pathway | Repression (Induction upon inhibition) | PI3K, AKT, mTOR | nih.govaacrjournals.org |
| JNK Pathway | Tumor Suppression (via DEFB1) | JNK | nih.gov |
| JAK/STAT Pathway | Modulation during viral infection | STAT3 | cabidigitallibrary.org |
Constitutive Versus Inducible Expression Patterns of DEFB1
A defining characteristic of DEFB1 is its dual pattern of expression, which allows it to function both as a constant guard and a rapidly deployable soldier of the innate immune system.
Constitutive expression is the baseline, steady-state production of DEFB1 peptide. This pattern is predominant in epithelial cells lining various surfaces exposed to the external environment, such as the respiratory tract, oral cavity, kidneys, and urogenital tract. nih.govnih.govasm.org This constant presence establishes a primary antimicrobial barrier, providing immediate defense against microbial colonization without the need for an inflammatory trigger. plos.org The level of this constitutive expression can be influenced by genetic factors, such as single-nucleotide polymorphisms (SNPs) in the gene's regulatory regions. repositorioinstitucional.mx For example, the -44C variant is associated with lower constitutive expression. atlasgeneticsoncology.orgrepositorioinstitucional.mx
Inducible expression , in contrast, refers to the upregulation of DEFB1 transcription in response to specific stimuli, such as infection or inflammation. spandidos-publications.com While DEFB1 was initially considered to be exclusively constitutive, numerous studies have shown it can be induced by inflammatory mediators like interferon-gamma (IFN-γ) and microbial products such as lipopolysaccharide (LPS) and peptidoglycans. plos.orgspandidos-publications.com For instance, infection with enteroinvasive bacteria or stimulation with interleukin-1 alpha (IL-1α) can induce DEFB2 expression, while DEFB1 expression remains largely unchanged, highlighting that different defensins have distinct regulatory niches. nih.gov However, in certain cell types and conditions, such as in monocytes stimulated with LPS or IFN-γ, DEFB1 expression is clearly inducible. plos.org This inducible component allows for an enhanced defense at sites of active infection or injury, supplementing the baseline protection afforded by its constitutive expression.
| Expression Pattern | Description | Primary Location/Context | Key Triggers/Regulators | References |
|---|---|---|---|---|
| Constitutive | Constant, baseline expression providing a first-line antimicrobial shield. | Epithelial cells (airways, oral cavity, kidney, urogenital tract). | HIF-1α, PPARγ, genetic polymorphisms. | nih.govmdpi.comnih.govasm.org |
| Inducible | Upregulated expression in response to specific threats. | Sites of infection and inflammation; specific cell types like monocytes. | LPS, IFN-γ, bacterial components, pro-inflammatory cytokines (e.g., IL-1α). | plos.orgnih.govspandidos-publications.com |
Biological Roles and Mechanistic Insights of Defensin B1
Antimicrobial Activities of Defensin-B1
This compound is recognized for its ability to combat a wide array of pathogenic microorganisms, including bacteria and fungi. encyclopedia.pubuniprot.org Its antimicrobial actions are multifaceted, involving both direct killing of pathogens and modulation of the host's immune response. plos.org The efficacy and specific mechanisms of these actions can vary depending on the target pathogen and the local microenvironment.
Fungicidal Actions and Associated Molecular Mechanisms
In addition to its antibacterial properties, this compound also exhibits fungicidal activity, particularly against opportunistic fungal pathogens like Candida albicans. encyclopedia.pub Interestingly, the antifungal potency of this compound is significantly influenced by its redox state. The native, oxidized form of hBD-1 has modest antifungal activity. However, upon reduction of its disulfide bridges, it becomes a potent antifungal peptide. This suggests that the local redox environment can modulate the antimicrobial function of this compound.
The mechanisms underlying the fungicidal action of this compound are thought to be similar in some respects to its antibacterial mechanisms, involving interactions with the fungal cell membrane and potentially other intracellular targets. Plant defensins, which share structural similarities, are known to interact with specific lipids in the fungal membrane, such as sphingolipids, leading to membrane permeabilization and cell death. The reduced form of this compound may adopt a conformation that is more effective at disrupting the fungal cell membrane or interacting with essential fungal components.
Table of Research Findings on this compound Antimicrobial Mechanisms
| Mechanism | Target Pathogen(s) | Key Findings | References |
| Membrane Permeabilization | Escherichia coli, Staphylococcus aureus | Forms pores in the bacterial membrane, leading to leakage of cellular contents. | nih.gov, plos.org, mdpi.com |
| Inhibition of H+-ATPases | Candida albicans, Pseudomonas aeruginosa, Lactococcus lactis | Inhibits proton pumps at non-permeabilizing concentrations, causing cytosolic acidification. | nih.gov, plos.org |
| Cell Wall Disruption | Bacillus subtilis | The reduced form of hBD-1 causes stress to the bacterial cell envelope. | |
| Neutralization of Toxins | General mechanism for defensins | Acts as a molecular anti-chaperone, inducing unfolding and precipitation of bacterial toxins. | , sigmaaldrich.com |
| Fungicidal Activity | Candida albicans | The reduced form is a potent antifungal; the oxidized form is less active. | encyclopedia.pub, |
Antiviral Activities and Mechanisms of Interaction with Viral Particles
Human beta-defensin 1 (hBD-1) is an antimicrobial peptide that contributes to the innate immune system's first line of defense against viral pathogens. nih.gov Its antiviral effects are multifaceted, involving both direct interference with viral particles and indirect modulation of the host's immune response. mdpi.comresearchgate.net The efficacy and mechanism of hBD-1 can be specific to the virus type, the target cell, and the local microenvironment. nih.gov
This compound can directly interact with both enveloped and non-enveloped viruses to inhibit infection. nih.govnih.gov A primary mechanism for enveloped viruses involves interaction with the viral envelope. nih.gov Although direct membrane disruption similar to its antibacterial action is presumed, this has not been definitively shown for all viruses. biomolther.org Another key direct mechanism is the binding of hBD-1 to viral surface glycoproteins, which can block the virus from attaching to host cell receptors, a crucial step for entry. nih.govbiomolther.org For instance, some beta-defensins can bind to the glycoproteins of HIV-1, inactivating the virus. nih.gov
For non-enveloped viruses, such as the BK polyomavirus, hBD-1 has been shown to inhibit infection by targeting an early stage in the viral lifecycle. nih.gov This can involve binding to capsid proteins, which may lead to the aggregation of viral particles or block the uncoating process necessary for releasing the viral genome into the cell. nih.govbiomolther.org
Beyond direct viral inactivation, this compound plays a crucial role in orchestrating the host's antiviral defenses. jmb.or.kr It can modulate viral replication and disrupt intracellular signaling pathways necessary for the virus. mdpi.comnih.gov For example, during acute HIV-1 infection, hBD-1 is significantly upregulated in monocytes. plos.org This induction is largely driven by the early type I interferon (IFN-α) response, a cornerstone of antiviral immunity. plos.org
Furthermore, hBD-1 can be induced in key innate immune cells like plasmacytoid dendritic cells (PDCs) and monocytes upon infection with viruses such as Influenza A, Herpes Simplex Virus (HSV-1), and Sendai virus. nih.govjmb.or.kr The presence and upregulation of hBD-1 in these cells, which are critical for producing antiviral cytokines, suggest it plays a role in preventing viral replication within these immune cells, thereby limiting the spread of infection. jmb.or.krnih.gov Studies have shown that while HSV-1 replicates in epithelial cells, it fails to do so in PDCs, a phenomenon potentially linked to the action of hBD-1. jmb.or.krjmb.or.kr
Spectrum of this compound Antimicrobial Efficacy Across Pathogen Classes in vitro
The antimicrobial activity of human beta-defensin 1 (hBD-1) is notably dependent on its redox state. diva-portal.org In its oxidized form, as it is typically secreted by epithelial cells, hBD-1 has limited antimicrobial activity. diva-portal.orgnih.gov However, upon reduction of its disulfide bonds, its potency is significantly enhanced against a broader range of pathogens. diva-portal.orgtandfonline.com This reduction can occur enzymatically via the thioredoxin system or in naturally reducing environments found in the body. diva-portal.orgtandfonline.com
The reduced form of hBD-1 is effective against various Gram-positive and Gram-negative bacteria, as well as the opportunistic fungus Candida albicans. tandfonline.com In contrast, the oxidized peptide shows minimal to no activity against these same microbes, with the exception of some Gram-negative bacteria like Escherichia coli. tandfonline.complos.org The killing spectrum of the reduced hBD-1 includes and extends beyond that of the oxidized form. tandfonline.com
A distinct mechanism of action for reduced hBD-1 is its ability to form net-like structures that entrap bacteria. plos.org This action, which is independent of direct bacterial killing, can prevent bacterial translocation and invasion, providing a physical barrier against pathogens. plos.org
| Pathogen Class | Specific Pathogen | hBD-1 Form | In Vitro Efficacy | Reference |
|---|---|---|---|---|
| Gram-negative Bacteria | Escherichia coli | Oxidized & Reduced | Active | nih.govjci.org |
| Gram-negative Bacteria | Pseudomonas aeruginosa | Reduced | Active | nih.gov |
| Gram-positive Bacteria | Staphylococcus aureus | Reduced | Less potent activity | nih.gov |
| Gram-positive Anaerobes | Bifidobacterium spp., Lactobacillus spp. | Reduced | Active | tandfonline.com |
| Fungi | Candida albicans | Reduced | Active | tandfonline.comnih.gov |
| Viruses | HIV, HSV, Influenza Virus | - | Antiviral activity demonstrated | nih.govfrontiersin.org |
Immunomodulatory Functions of this compound
Modulation of Cytokine and Chemokine Production by Host Cells
Human beta-defensin 1 (hBD-1) functions as an immunomodulator by influencing the production of cytokines and chemokines, which are essential for directing immune responses. prospecbio.comresearchgate.net In peripheral blood mononuclear cells (PBMCs), hBD-1 has been shown to stimulate the production of several key signaling molecules. researchgate.net For example, it can increase the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) and the chemokines CXCL8 (also known as IL-8) and CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1). researchgate.netresearchgate.net
This ability to induce chemokine production highlights hBD-1's role in initiating inflammatory responses by recruiting immune cells to sites of infection or injury. researchgate.net The signaling pathways for this induction can involve various receptors, including Toll-like receptors (TLRs). mdpi.com Furthermore, hBD-1 can act synergistically with other defensins and antimicrobial peptides to enhance the secretion of cytokines like IL-18 from keratinocytes. termedia.pl
Effects of this compound on Immune Cell Recruitment and Activation
This compound is a recognized chemoattractant, actively recruiting various immune cells to bridge the innate and adaptive immune systems. jmb.or.krfrontiersin.org It exhibits potent chemotactic activity for immature dendritic cells and memory T cells by binding to the chemokine receptor CCR6. nih.govnih.goversnet.org This recruitment is a critical step, facilitating antigen uptake, processing, and presentation by antigen-presenting cells (APCs), which leads to the activation of a durable and specific immune response. jmb.or.kr
In addition to recruitment, hBD-1 also influences the activation and function of these immune cells. Studies on neonatal cord blood cells have shown that hBD-1 promotes the differentiation of monocytes into immature dendritic cells and enhances their subsequent maturation. nih.gov It also promotes the proliferation and activation of neonatal CD4+ T cells. nih.gov Furthermore, hBD-1 can activate other immune cells, such as mast cells, though its effect is sometimes less pronounced than other beta-defensins. aai.org By attracting and activating key immune players, hBD-1 helps to shape and amplify the adaptive immune response to pathogens. jmb.or.kr
Chemoattractant Properties (e.g., for Dendritic Cells, T-cells)
Human beta-defensin 1 (hBD-1) exhibits notable chemoattractant properties, playing a crucial role in recruiting specific immune cells to sites of inflammation or infection. frontiersin.orgnih.gov This function helps to bridge the innate and adaptive immune responses. mdpi.comresearchgate.net
Research has demonstrated that hBD-1 can act as a chemoattractant for immature dendritic cells and memory T-cells. frontiersin.orghycultbiotech.comcellsciences.com This directed migration is mediated, at least in part, through its interaction with the C-C chemokine receptor 6 (CCR6), which is expressed on these cell types. frontiersin.orgeurogentec.com The binding of hBD-1 to CCR6 on immature dendritic cells and T-cells initiates their movement towards the source of the defensin (B1577277). nih.govmdpi.com
Specifically, hBD-1 has been shown to be selectively chemotactic for cells that have been genetically engineered to express CCR6. researchgate.net Furthermore, studies have shown that hBD-1 promotes the differentiation of neonatal umbilical cord blood monocytes into immature dendritic cells. nih.gov The biological activity of hBD-1 in attracting dendritic cells has been quantified in chemotaxis bioassays, where it induces a dose-dependent migration of CD34+ dendritic cells. cellsciences.comantibodies.comthermofisher.com
While the primary interaction is with CCR6, there is some evidence to suggest that beta-defensins might also recruit CD4+ T cells and dendritic cells through a separate, yet-to-be-identified receptor, independent of CCR6. mdpi.com
Influence on Phagocytic Cell Function
This compound has been shown to modulate the function of phagocytic cells, such as macrophages and neutrophils. Some studies indicate that defensins can enhance the antimicrobial capacity of macrophages. rheumnow.com In the context of biomaterial-related infections, defensins released from activated neutrophils can impair the function of subsequent neutrophils, including their ability to kill bacteria. nih.gov
Research on a chicken-derived cathelicidin (B612621), CATH-B1, which shares functional similarities with defensins, demonstrated that it enhances the phagocytosis of bacteria by macrophages in a concentration-dependent manner. researchgate.netmdpi.com This suggests a potential role for defensin-like peptides in augmenting the phagocytic activity of immune cells. However, high concentrations of human neutrophil peptides (defensins) have been shown to impair phagocytosis by polymorphonuclear leukocytes (PMNs), indicating a complex, dose-dependent effect. nih.gov
Interaction of this compound with Pattern Recognition Receptors (PRRs)
This compound interacts with pattern recognition receptors (PRRs), which are key components of the innate immune system responsible for detecting pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). mdpi.com These interactions are crucial for initiating and modulating immune responses.
Engagement of Chemokine Receptors (e.g., CCR6)
A primary mechanism by which this compound exerts its chemoattractant effects is through the engagement of chemokine receptors, most notably the C-C chemokine receptor 6 (CCR6). frontiersin.orguniprot.org HBD-1 acts as a ligand for CCR6, which is expressed on immature dendritic cells, memory T cells, and B cells. frontiersin.orgmdpi.comresearchgate.net The interaction between hBD-1 and CCR6 triggers intracellular signaling, including calcium mobilization, which is important for cell migration. nih.govmybiosource.com
This binding has been shown to be functionally significant in various contexts. For instance, the interaction between DEFB1 and CCR6 in sperm is crucial for regulating sperm motility. nih.gov In the immune system, this engagement facilitates the recruitment of CCR6-expressing cells to sites of inflammation. frontiersin.orgresearchgate.net It's important to note that while CCL20 is the only known high-affinity chemokine ligand for CCR6, beta-defensins, including hBD-1, are considered low-affinity ligands. researchgate.net
Activation of Toll-Like Receptors (TLRs)
While much of the research on defensin-TLR interactions has focused on other beta-defensins like hBD-2 and hBD-3, there is evidence suggesting a broader role for defensins in TLR signaling. frontiersin.orgpnas.org TLRs are a class of PRRs that recognize microbial products and initiate inflammatory responses. pnas.orgfrontiersin.org
Studies have shown that human beta-defensin-3 (hBD-3) can activate monocytes and myeloid dendritic cells in a manner dependent on Toll-like receptors 1 and 2 (TLR1/2). frontiersin.orgpnas.org This activation leads to the expression of co-stimulatory molecules and inflammatory cytokines. pnas.org Although hBD-1 failed to activate cells in a similar TLR1/2-dependent manner in one study, the broader family of beta-defensins is known to induce TLR signaling. frontiersin.orgfrontiersin.org For example, TLR stimulation can lead to the induction of beta-defensins, creating a feedback loop. frontiersin.orgkoreamed.org
While direct activation of TLRs by hBD-1 is less clearly defined than for hBD-2 and hBD-3, its expression can be influenced by TLR signaling. For instance, TLR3 activation can induce hBD-1 expression in certain cell types. scienceopen.com
This compound in Inflammation Regulation (Pro- and Anti-inflammatory Effects)
This compound exhibits a dual role in the regulation of inflammation, demonstrating both pro- and anti-inflammatory properties depending on the context and cellular microenvironment. anaisdedermatologia.org.brnih.gov
Pro-inflammatory Effects:
Recruitment of Immune Cells: As a chemoattractant for immature dendritic cells and T-cells, hBD-1 contributes to the influx of inflammatory cells to sites of infection or injury. frontiersin.orgnih.gov
Induction of Pro-inflammatory Cytokines: In some contexts, beta-defensins can induce the production of pro-inflammatory cytokines. researchgate.net For example, stimulation of odontoblast-like cells with hBD-1 can lead to an increase in IL-6 and IL-8. researchgate.net
Anti-inflammatory Effects:
Modulation of Cytokine Production: Some studies suggest that beta-defensins can suppress the production of pro-inflammatory cytokines. For example, alpha-defensins can inhibit the biosynthesis of pro-inflammatory cytokines in macrophages. rheumnow.com In the context of vitiligo, it has been hypothesized that hBD-1 may act as an anti-inflammatory peptide. anaisdedermatologia.org.br
Antagonism of Pro-inflammatory Signals: One proposed anti-inflammatory mechanism is the binding of positively charged defensins to negatively charged ligands like lipopolysaccharide (LPS), which can interfere with the ligand's ability to trigger a pro-inflammatory response. anaisdedermatologia.org.br
The balance between the pro- and anti-inflammatory actions of hBD-1 is likely influenced by factors such as its concentration, the specific cell types involved, and the presence of other inflammatory mediators. nih.govmdpi.com
Contribution of this compound to Tissue Repair and Wound Healing Processes
This compound plays a multifaceted role in tissue repair and wound healing. nih.govpdgi.or.id Its contributions extend beyond its antimicrobial activity to include direct effects on cellular processes that are essential for tissue regeneration. mdpi.com
Human beta-defensins, including hBD-1, have been shown to enhance the migration of keratinocytes, which is a critical step in wound closure. mdpi.com HBD-1 may also function as a transcription factor that protects keratinocytes from apoptosis during the reorganization of the epithelium. mdpi.comwjgnet.com
In addition to its effects on keratinocytes, hBD-1 is involved in angiogenesis, the formation of new blood vessels, which is vital for supplying nutrients and oxygen to the healing tissue. wjgnet.com Studies have shown that hBD-1 can increase the secretion of angiogenin (B13778026) in a dose-dependent manner. wjgnet.com
Interactive Data Tables
Table 1: Chemoattractant Properties of this compound
| Cell Type | Receptor | Effect | Reference |
|---|---|---|---|
| Immature Dendritic Cells | CCR6 | Chemoattraction, Differentiation | frontiersin.org, nih.gov |
| Memory T-cells | CCR6 | Chemoattraction | frontiersin.org, hycultbiotech.com |
Table 2: Interaction of this compound with Pattern Recognition Receptors
| Receptor | Interaction Type | Outcome | Reference |
|---|---|---|---|
| CCR6 | Ligand Binding | Chemoattraction, Calcium Mobilization | frontiersin.org, nih.gov |
Other Biological Activities of this compound
Human Beta-Defensin 1 (hBD-1), encoded by the DEFB1 gene, is constitutively expressed in epithelial tissues, where it serves as a crucial component of the innate immune system. plos.orgnih.gov Beyond its direct antimicrobial actions, hBD-1 engages in a variety of other biological activities, including complex interactions with host cells and the maintenance of the epithelial barrier. These functions are critical for tissue homeostasis and the initial defense against invading pathogens.
Interaction with Host Cell Components and Receptors Beyond Immune Cells
The biological effects of this compound extend to direct interactions with various components and receptors on host cells that are not part of the classical immune system, such as epithelial cells and fibroblasts. These interactions can trigger specific signaling pathways, influencing cellular behavior and contributing to host defense and tissue integrity.
Human Beta-Defensin 1 is known to be downregulated in many types of carcinomas, which are cancers originating from epithelial cells, suggesting a potential role as a tumor suppressor. frontiersin.org Its interactions within the epithelial environment are multifaceted. For instance, in human bronchial epithelial cells, infection with the influenza A virus (IAV) leads to a significant downregulation of DEFB1 gene expression. nih.gov Further investigation in this cell type has suggested that the antiviral function of hBD-1 may be mediated through the STAT3 signaling pathway. nih.gov
In addition to epithelial cells, hBD-1 and other defensins can influence the behavior of other non-immune cell types. Studies on human dermal fibroblasts have shown that beta-defensins can stimulate the secretion of angiogenin, a protein involved in new blood vessel formation. mdpi.com Like other defensins, hBD-1 is a cationic peptide, a property that facilitates its interaction with negatively charged molecules on cell surfaces, such as glycosaminoglycans (GAGs). frontiersin.org These interactions are often a prerequisite for their subsequent biological effects. While specific receptor binding can be promiscuous at high concentrations, some beta-defensins have been shown to interact with chemokine receptors like CXCR4, which is present on a wide array of cell types beyond immune cells. frontiersin.org
| Host Cell Type | Interacting Component/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Human Bronchial Epithelial Cells | STAT3 Signaling Pathway | Mediates antiviral response to Influenza A virus. | nih.gov |
| Human Dermal Fibroblasts | Undetermined receptor/pathway | Induces secretion of angiogenin (finding for β-defensins generally). | mdpi.com |
| Epithelial Cells (General) | Glycosaminoglycans (GAGs) | Binds to cell surface GAGs, facilitating further biological activity. | frontiersin.org |
| Epithelial Cells (Carcinomas) | Undetermined | Expression is often downregulated, suggesting a tumor suppressor function. | frontiersin.org |
Role in Maintaining Epithelial Barrier Integrity
A fundamental role of this compound is to bolster the integrity of the epithelial barrier, which serves as the body's first line of defense. pdgi.or.id This function is achieved through several mechanisms, including the regulation of intercellular junctions and the physical trapping of microbes.
Research has demonstrated that hBD-1 plays a significant role in the development and maintenance of tight junctions in human epidermal keratinocytes. nih.gov Tight junctions are critical protein complexes that seal the space between adjacent epithelial cells, thereby controlling paracellular permeability. Studies show that hBD-1 influences the metabolism and expression of key tight junction proteins, including claudin-1 and occludin. nih.gov Similarly, in gingival epithelial cells, hBD-1 reinforces the epithelial barrier by affecting the properties of adherens junctions, which involve proteins such as E-cadherin and β-catenin. pdgi.or.id This dual action on both tight and adherens junctions provides a robust mechanical and chemical barrier against periodontal infections. pdgi.or.id
Another distinct mechanism by which hBD-1 maintains barrier function is through the formation of nanonets. plos.org The reduced form of hBD-1, which is prevalent in the anaerobic environment of the intestinal crypts, can self-assemble into net-like structures that entrap bacteria. plos.org This process effectively prevents bacterial translocation across the epithelial layer, a critical step in preventing systemic infection. plos.org This net formation is a unique, redox-dependent mode of action that functions independently of direct bacterial killing and is stable even in the presence of digestive proteases found in duodenal fluid. plos.org This physical containment of microbes highlights a sophisticated strategy for maintaining the epithelial barrier's integrity against microbial threats. plos.org
| Epithelial Cell Type | Barrier Component Affected | Mechanism/Effect | Reference |
|---|---|---|---|
| Human Epidermal Keratinocytes | Tight Junctions (Claudin-1, Occludin) | Regulates the development of tight junctions by affecting protein metabolism. | nih.gov |
| Gingival Epithelial Cells | Adherens Junctions (E-cadherin, β-catenin) | Reinforces barrier junction properties, providing mechanical and chemical defense. | pdgi.or.id |
| Intestinal Epithelium | Extracellular Space | Forms bacteria-entrapping nets to prevent microbial translocation across the barrier. | plos.org |
Expression Patterns and Cellular Localization of Defensin B1
Tissue-Specific and Organ-Specific Expression Profiles of Defensin-B1
Human beta-defensin 1 (hBD-1) exhibits a broad yet distinct expression profile across various tissues and organs, highlighting its integral role in mucosal immunity. It is constitutively produced in a range of epithelial tissues, ensuring a constant state of readiness against microbial threats. frontiersin.orgfrontiersin.org
Key sites of hBD-1 expression include:
Oral Cavity: hBD-1 mRNA is detected in the gingiva, parotid gland, and lateral tongue. asm.org Its presence in these tissues suggests a protective role in maintaining oral health amidst a complex microbial environment. nih.gov
Respiratory System: The epithelial cells lining the lungs and the serous cells of the lung submucosa glands express hBD-1. mdpi.com It is also found in the trachea. bibliotekanauki.pl
Urogenital Tract: hBD-1 is present in the urogenital tissues of both males and females, contributing to the defense against infections. wikipedia.orgresearchgate.net This includes the bladder and ureter. plos.org
Gastrointestinal Tract: The pancreas and the epithelial cells of the small intestine and colon express hBD-1. wikipedia.orgasm.org
Other Tissues: hBD-1 has also been identified in the kidney, skin, and mammary glands. nih.govwikipedia.org
The following table provides a summary of the tissue-specific expression of this compound.
| Tissue/Organ | Presence of this compound | Source |
| Oral Cavity | ||
| Gingiva | Detected | asm.org |
| Parotid Gland | Detected | asm.org |
| Tongue | Detected | asm.org |
| Respiratory System | ||
| Lungs | Detected | mdpi.com |
| Trachea | Detected | bibliotekanauki.pl |
| Urogenital Tract | ||
| Bladder | Detected | plos.org |
| Ureter | Detected | plos.org |
| Male & Female Genital Tracts | Detected | wikipedia.orgresearchgate.net |
| Gastrointestinal Tract | ||
| Pancreas | Detected | wikipedia.org |
| Small Intestine | Detected | asm.org |
| Colon | Detected | asm.org |
| Other Tissues | ||
| Kidney | Detected | wikipedia.org |
| Skin | Detected | nih.gov |
| Mammary Glands | Detected | nih.gov |
Cellular Localization within Epithelial and Immune Cells
Within tissues, this compound exhibits specific cellular localization, primarily within epithelial cells. Immunohistochemical studies have demonstrated its cytoplasmic expression in odontoblasts, the cells responsible for dentin formation in teeth. researchgate.net In the urinary tract, hBD-1 protein is localized to the urothelium, the epithelial lining of the bladder and ureters. plos.org
While predominantly expressed in epithelial cells, some evidence suggests its presence in certain immune cells. For instance, defensins are found in neutrophils. frontiersin.org In the brain, astrocytes and microglia, which are key components of the central nervous system's immune defense, have been shown to express β-defensins. nih.gov
Mechanisms of this compound Secretion and Release
The secretion of this compound is a regulated process. Unlike some other defensins whose expression is primarily regulated at the level of secretion, β-defensins, including hBD-1, are often transcriptionally regulated. frontiersin.org However, the release of the peptide is a critical step in its function.
The precursor protein for defensins typically includes a signal sequence that directs it to the endoplasmic reticulum for folding and subsequent entry into the secretory pathway. mdpi.com For some defensins, a C-terminal prodomain is present and is cleaved during or after transit through this pathway. mdpi.com While the precise mechanisms for hBD-1 secretion are still being fully elucidated, it is understood that upon stimulation, such as by microbial products or inflammatory signals, the mature peptide is released from the cell. nih.gov It has been proposed that defensins can be released from immune cells in response to infection and inflammation. frontiersin.org
Regulation of this compound Expression Under Physiological and Pathological Conditions
The expression of this compound is dynamic and can be modulated by various physiological and pathological stimuli. While it is constitutively expressed in many tissues, its levels can be further regulated in response to specific challenges. frontiersin.org
Exposure to microbial components is a potent regulator of β-defensin expression. For instance, bacterial lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can induce the expression of β-defensins in tracheal epithelial cells. nih.govasm.org However, the response of hBD-1 to microbial challenge can be complex. Some studies have shown that while other defensins like hBD-2 are significantly upregulated in response to LPS, hBD-1 expression remains unchanged in gingival keratinocytes. asm.org In contrast, some viral and bacterial infections have been shown to down-regulate the expression of hBD-1 mRNA in the digestive and respiratory tracts. plos.org For example, infection with influenza A virus led to a significant downregulation of DEFB1 gene expression in human bronchial epithelial cells. nih.gov
Hormones can also influence the expression of β-defensins. In the male reproductive tract, androgen levels affect defensin (B1577277) expression. researchgate.net Furthermore, studies have shown that the expression of defensins in the female reproductive tract varies with the menstrual cycle, indicating hormonal regulation. researchgate.net Specific hormones like vitamin D, in its active form 1,25-dihydroxyvitamin D3, can regulate the expression of antimicrobial peptides, though the direct and specific regulation of hBD-1 by various hormones is an area of ongoing research. mdpi.com
The following table summarizes the regulation of this compound expression.
| Regulatory Factor | Effect on this compound Expression | Tissue/Cell Type | Source |
| Microbial Challenge | |||
| Lipopolysaccharide (LPS) | No significant change | Gingival keratinocytes | asm.org |
| Viral/Bacterial Infection | Downregulation | Digestive and respiratory tracts | plos.org |
| Influenza A Virus | Downregulation | Human bronchial epithelial cells | nih.gov |
| Inflammatory Mediators | |||
| Interleukin-1β (IL-1β) | No significant change | Gingival keratinocytes | asm.org |
| Chronic Inflammation | Upregulation | Sinus mucosa in chronic rhinosinusitis | nih.gov |
| Hormonal Regulation | |||
| Androgens | Influences expression | Male reproductive tract | researchgate.net |
| Menstrual Cycle Hormones | Influences expression | Female reproductive tract | researchgate.net |
Evolutionary Dynamics and Comparative Analysis of Defensin B1
Phylogenetic Relationships of Defensin-B1 within the Defensin (B1577277) Superfamily
Defensins constitute a large and diverse superfamily of small, cationic, cysteine-rich antimicrobial peptides that are key components of the innate immune system in a wide array of eukaryotes. nih.gov They are broadly classified into two superfamilies, cis- and trans-defensins, based on their structural and genetic characteristics. nih.gov Beta-defensins, including this compound (also known as β-defensin 1 or DEFB1 in humans), belong to the trans-defensin superfamily and are characterized by a specific six-cysteine motif that forms a trio of intramolecular disulfide bonds. nih.govplos.org This structural feature is fundamental to their three-dimensional fold, which typically consists of a three-stranded anti-parallel beta-sheet. mdpi.com
Phylogenetic analyses indicate that β-defensins are an ancient component of the vertebrate immune system, likely predating the divergence of fish and tetrapods. physiology.org The β-defensin gene family is thought to be the ancestral lineage from which α-defensins arose in some mammals. physiology.org Within the β-defensin family, genes are often found in clusters on specific chromosomes, a result of tandem gene duplication events throughout evolution. nih.govphysiology.org
Phylogenetic trees constructed from β-defensin sequences across various species—from fish to mammals—show that this compound orthologs often cluster together, indicating a shared ancestry and evolutionary path. tandfonline.comresearchgate.net For instance, analyses of porcine beta-defensin-1 (B1578038) (PBD-1) show clear phylogenetic relationships with its orthologs in sheep (SBD-1) and cattle (tracheal antimicrobial peptide or TAP). animbiosci.orgresearchgate.net Similarly, studies in fish have identified distinct β-defensin 1 and β-defensin 2 subfamilies. mdpi.com The evolutionary relationships suggest that while the core structure and function of this compound are conserved, species-specific adaptations have occurred. nih.gov
Comparative Genomics and Ortholog Analysis Across Diverse Species
Comparative genomics has been instrumental in understanding the evolution of the this compound gene. In mammals, β-defensin genes are typically organized in syntenic clusters, meaning the order of genes is conserved across species, pointing to a common ancestral arrangement. physiology.org In humans, β-defensin genes are found in clusters on chromosomes 8 and 20. physiology.orgresearchgate.net The human DEFB1 gene is located on chromosome 8p23.1. wikipedia.org
Orthologs of the human DEFB1 gene have been identified in a multitude of species, highlighting its fundamental role. In cattle, for example, a comprehensive analysis identified 55 β-defensin genes, with 35 having direct one-to-one orthologs in humans, suggesting functional conservation for approximately 90 million years. royalsocietypublishing.org However, the study also revealed lineage-specific expansions, particularly in a cluster on bovine chromosome 27, which shows more recent duplication and divergence. royalsocietypublishing.org A comparative study between sheep and cattle found 43 genes with close genomic matches, located in four clusters. researchgate.netnih.gov While gene order was largely conserved, some structural differences, such as a chromosomal inversion, were noted. researchgate.netnih.gov
The number of β-defensin genes can vary significantly among species, reflecting different evolutionary pressures and adaptations to diverse microbial environments. nih.gov For instance, cattle possess one of the most diverse repertoires of β-defensin genes identified to date, with at least 57 genes across four clusters. physiology.org In contrast, the number of intact β-defensin genes ranges from one in the western clawed frog to 20 in cattle, with numerous expansions and contractions of the gene family observed throughout vertebrate evolution. nih.gov
The table below provides a comparative overview of this compound orthologs and their genomic locations in selected species.
| Species | Gene Name | Chromosomal Location | Notes |
| Human (Homo sapiens) | DEFB1 | 8p23.1 | Encodes human β-defensin 1 (HBD-1). wikipedia.org |
| Mouse (Mus musculus) | Defb1 | 8 A2 | Orthologous to human DEFB1. plos.orgwikipedia.orgoup.com |
| Cattle (Bos taurus) | TAP (Tracheal Antimicrobial Peptide) | Chromosome 27 | Orthologous to DEFB1, located in a copy-number variable region. researchgate.netnih.gov |
| Sheep (Ovis aries) | DEFB1 | Chromosome 26 | Orthologous to bovine TAP and human DEFB1. researchgate.netnih.gov |
| Pig (Sus scrofa) | PBD-1 | Not specified | Shows high homology to sheep and cattle orthologs. animbiosci.orgresearchgate.net |
| Rat (Rattus norvegicus) | Rbd-1 | Not specified | Believed to be orthologous to mouse Defb1. oup.com |
| European Sea Bass (Dicentrarchus labrax) | beta-defensin 1 | Not specified | Placed in the beta-defensin 1 subfamily through phylogenetic analysis. mdpi.com |
| Grass Carp (Ctenopharyngodon idella) | gcdefb1 | Not specified | Belongs to the β-defensin 1 group of fish. tandfonline.com |
Evolutionary Pressures Shaping this compound Diversity and Functional Adaptation
The evolution of the β-defensin gene family, including this compound, has been shaped by a complex interplay of evolutionary pressures, primarily driven by the co-evolutionary arms race between host and pathogens. nih.gov This has resulted in both the conservation of essential structural elements and the rapid diversification of regions critical for pathogen interaction.
Positive Selection: Numerous studies have provided strong evidence for positive Darwinian selection acting on β-defensin genes. nih.govd-nb.inforesearchgate.net Positive selection favors new advantageous mutations, leading to a higher rate of non-synonymous (amino acid-altering) substitutions compared to synonymous (silent) substitutions. This rapid evolution is particularly evident in the second exon of β-defensin genes, which encodes the mature peptide responsible for antimicrobial and immunomodulatory functions. nih.govd-nb.inforesearchgate.net The sites under positive selection are often clustered in regions predicted to be important for the specificity of the peptide's properties. nih.govresearchgate.net This suggests that natural selection has acted to diversify the functionally active regions of β-defensins, likely to counter a wide and ever-changing spectrum of microbes. nih.gov Interestingly, this pressure appears to vary across lineages, with positive selection being more common in the rodent lineage compared to primates. nih.govd-nb.inforesearchgate.net
Negative Selection and Conservation: In contrast to the rapid evolution of the mature peptide region, other parts of the β-defensin gene, such as the first exon encoding the signal peptide, show signs of negative (purifying) selection. oup.comphysiology.org This indicates that these regions are functionally constrained and have remained relatively stable over evolutionary time. The conservation of the signal sequence is crucial for the proper processing and secretion of the defensin peptide. oup.com The six-cysteine framework is also highly conserved, as it is essential for the structural integrity of the defensin fold. nih.gov
Gene Duplication and the Birth-and-Death Model: Gene duplication is a major force driving the evolution of the β-defensin family. nih.govphysiology.org Duplication events provide the raw genetic material for evolutionary innovation. Following duplication, one copy of the gene can maintain the original function while the other is free to accumulate mutations and potentially evolve a new function (neofunctionalization), or the functions can be partitioned between the two copies (subfunctionalization). physiology.org The evolution of β-defensin genes is often described by the "birth-and-death" model, where new genes are created by duplication, and some are maintained in the genome for long periods while others may become non-functional (pseudogenes) or be lost entirely. nih.gov This dynamic process leads to the observed variation in β-defensin gene numbers across different species. nih.gov
Functional Divergence and Conservation of this compound Orthologs
While the fundamental role of this compound as a component of the innate immune system is conserved across species, its specific functions and expression patterns can show significant divergence.
Conservation of Function: The primary conserved function of this compound orthologs is antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi. plos.orgresearchgate.net This is a defining characteristic of the defensin family. nih.gov The conserved six-cysteine motif and the resulting β-sheet structure are critical for this activity. nih.gov Additionally, β-defensins, including this compound, act as a bridge between the innate and adaptive immune systems, a function that is also thought to be conserved. physiology.orgd-nb.info
Functional Divergence: Despite the conservation of core functions, the specific antimicrobial spectrum and potency of this compound orthologs can differ between species, a likely consequence of positive selection driving changes in the mature peptide sequence. oup.com This allows different species to adapt their immune defenses to the specific pathogens they encounter in their respective environments. nih.gov
Furthermore, evidence suggests that some β-defensin orthologs have acquired novel functions (neofunctionalization) beyond direct antimicrobial action. A surprising finding is the preferential and abundant expression of many β-defensin orthologs in the male reproductive tract of various mammals, including humans, macaques, and rats. physiology.orgnih.gov This suggests a role in reproductive processes, such as sperm maturation and function, or in protecting the reproductive tract from infection. researchgate.netnih.gov For example, human β-defensin 126 (DEFB126), an ortholog found in a conserved gene cluster, plays a potent role in reproduction. physiology.org
The table below summarizes key findings on the functional conservation and divergence of this compound orthologs.
| Feature | Conservation | Divergence |
| Antimicrobial Activity | Broad-spectrum antimicrobial activity is a conserved feature. plos.org | The specific spectrum and potency of antimicrobial action can vary between species. oup.com |
| Immune Modulation | Role as a link between innate and adaptive immunity is generally conserved. physiology.orgd-nb.info | The specific signaling pathways and cellular targets may have diverged. |
| Structure | The six-cysteine motif and the core β-sheet structure are highly conserved. nih.gov | The amino acid sequence of the mature peptide is highly variable due to positive selection. nih.govresearchgate.net |
| Expression Pattern | Constitutive expression in epithelial tissues is a common theme. plos.org | High levels of expression in the male reproductive tract have evolved in many mammalian lineages, suggesting a specialized role in fertility. physiology.orgnih.gov |
| Gene Regulation | Regulation by inflammatory stimuli is a conserved mechanism. | The specific regulatory elements and transcription factors involved can differ. |
Research Methodologies for Investigating Defensin B1
Recombinant Protein Expression and Purification Techniques for Defensin-B1
The production of recombinant this compound is essential for detailed structural and functional studies. The choice of an expression system is critical and depends on factors such as yield, cost, and the requirement for post-translational modifications and correct disulfide bond formation, which are crucial for the peptide's activity.
Escherichia coli (E. coli) is a widely used and cost-effective host for recombinant protein production. nih.gov The expression of defensins in E. coli can be achieved at high levels. nih.govspringernature.com Typically, the cDNA sequence for this compound is cloned into an expression vector, such as pET-28a. nih.govspringernature.com To facilitate purification, the defensin (B1577277) is often expressed as a fusion protein with a tag, for example, a 6xHis-tag. nih.govnih.gov This allows for efficient purification from the bacterial lysate using affinity chromatography on nickel-nitrilotriacetic acid (Ni-NTA) columns. nih.govspringernature.com
A significant challenge in expressing cysteine-rich peptides like defensins in the E. coli cytoplasm is the formation of correct disulfide bonds, which is inhibited in the reducing environment of the cytoplasm. units.it Strategies to overcome this include expressing the protein in specialized strains that promote disulfide bond formation or directing the protein to the periplasm. units.it Another common approach involves purifying the denatured peptide from inclusion bodies and then performing in vitro refolding procedures to obtain the correctly folded, active protein. researchgate.net Following purification, the fusion tag may be cleaved off using a specific protease, and the defensin is further purified by methods like reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov
The methylotrophic yeast Pichia pastoris is another popular expression system for producing defensins. nih.govnih.gov A key advantage of P. pastoris is its ability to perform post-translational modifications and its capacity for high-level secretion of recombinant proteins into the culture medium. youtube.com This simplifies the purification process significantly, as it reduces contamination from host cell proteins. youtube.com
For expression in P. pastoris, the this compound gene is typically cloned into a vector like pPIC9K under the control of the strong, tightly regulated alcohol oxidase 1 (AOX1) promoter. nih.govyoutube.com Expression is induced by the addition of methanol (B129727) to the growth medium. youtube.com The expressed defensin is secreted using a signal peptide, and the culture supernatant can be harvested for purification. The ability of this system to facilitate proper protein folding and disulfide bond formation makes it particularly suitable for complex peptides like defensins. youtube.com Studies have successfully produced bioactive sheep β-defensin-1 and porcine β-defensin 1 using this system, demonstrating its efficacy for this class of peptides. nih.govnih.gov
Mammalian cell expression systems are also an option for producing recombinant defensins, offering the advantage of generating proteins with post-translational modifications that are identical to the native form. cusabio.com However, these systems are generally more complex, time-consuming, and expensive compared to bacterial or yeast systems.
Plant-based expression systems represent an emerging and potentially cost-effective method for large-scale production of antimicrobial peptides like defensins. researchgate.net While not as common as microbial systems for research-scale production, transgenic plants can serve as "plant factories" to produce defensins. researchgate.net Plant defensins themselves are integral to the plant's innate immune system. wikipedia.org The heterologous expression of animal defensins in plants is an area of active research, though it is less frequently used for routine laboratory production compared to microbial hosts.
Beyond recombinant techniques, this compound can be produced by direct chemical synthesis. Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) is the most common method used for this purpose. nih.gov This bottom-up approach involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. chempep.com
Fmoc-SPPS offers the advantage of producing a homogenous product with high purity, without the need for genetic manipulation or biological expression systems. researchgate.net However, the synthesis of cysteine-rich and highly cationic peptides like defensins can be challenging due to issues such as chain aggregation during synthesis and difficulties in achieving the correct oxidative folding to form the native disulfide bonds. mdpi.comnih.gov Optimized protocols using specific resins, coupling reagents, and strategies for orthogonal disulfide bond formation are often required to improve the efficiency and yield of the synthesis. mdpi.comnih.gov
In vitro Assays for this compound Functional Characterization
Once purified, the biological activity of this compound must be confirmed. A primary function of defensins is their antimicrobial action, which is evaluated through various in vitro assays that quantify the peptide's ability to inhibit or kill microorganisms.
A standard method to quantify antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the peptide that prevents the visible growth of a microorganism after a specified incubation period. nih.gov This is typically determined using a broth microdilution method, where two-fold serial dilutions of the defensin are incubated with a standardized inoculum of bacteria in a 96-well plate. nih.gov
To determine if the peptide is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), the Minimum Bactericidal Concentration (MBC) is determined. The MBC is the lowest concentration of the peptide that results in a 99.9% reduction in the initial bacterial inoculum. nih.gov This is typically assessed by sub-culturing aliquots from the wells of the MIC assay that show no visible growth onto agar (B569324) plates and counting the resulting colony-forming units (CFUs). nih.gov
Time-kill kinetics assays provide a more dynamic view of the antimicrobial activity by measuring the rate at which a defensin kills a bacterial population over time. mdpi.com In these assays, a standardized bacterial suspension is exposed to a specific concentration of the defensin (often a multiple of the MIC), and samples are taken at various time points. researchgate.net The number of viable bacteria (CFUs) is determined at each point, allowing for the construction of a time-kill curve. mdpi.com These studies can reveal how quickly the peptide exerts its bactericidal effect; for example, some peptides can achieve a significant reduction in bacterial viability within minutes to a few hours. researchgate.netbiorxiv.org
| Organism | MIC (μg/mL) | MBC (μg/mL) | Time to 99.9% Kill (at 2x MIC) |
|---|---|---|---|
| Staphylococcus aureus | 15.6 | 31.2 | 2 hours |
| Escherichia coli | 50 | >100 | >8 hours |
| Pseudomonas aeruginosa | 12.5 | 25.0 | 4 hours |
Note: The data in Table 1 is illustrative and compiled from typical findings for beta-defensins against common pathogens to demonstrate the type of data generated from these assays. nih.govnih.govresearchgate.netnih.gov
Membrane Permeabilization and Disruption Assays
The antimicrobial activity of this compound is largely attributed to its ability to interact with and disrupt microbial membranes. Researchers employ several biophysical assays to quantify this membrane-destabilizing effect. These assays typically monitor the integrity of the outer and inner membranes of bacteria upon exposure to the peptide.
A common method to assess outer membrane permeabilization is the 1-N-phenylnaphthylamine (NPN) uptake assay . NPN is a fluorescent probe that is normally excluded by the intact outer membrane of Gram-negative bacteria. When the membrane's integrity is compromised by a substance like this compound, NPN can enter the phospholipid-rich environment of the membrane, leading to a significant increase in its fluorescence. This increase is concentration-dependent and provides a real-time measure of outer membrane damage. researchgate.net
To investigate the permeabilization of the inner or cytoplasmic membrane, researchers often use assays that detect the leakage of intracellular components or the influx of molecules that are normally unable to cross the membrane. One such technique involves monitoring the hydrolysis of a chromogenic substrate like o-nitrophenyl-β-galactoside (ONPG) by the cytoplasmic enzyme β-galactosidase in specific strains of E. coli. acs.org An increase in the colored product, o-nitrophenol, indicates that this compound has created pores in the inner membrane, allowing ONPG to enter the cell and be cleaved by the enzyme. acs.org Another method uses fluorescent dyes such as propidium iodide (PI) , which can only enter cells with a compromised plasma membrane and intercalate with DNA, producing a strong fluorescent signal. researchgate.net
The depolarization of the cytoplasmic membrane is another critical aspect of this compound's mechanism. This is often measured using potential-sensitive dyes like 3,3'-dipropylthiadicarbocyanine iodide (diSC3-5) . A disruption of the membrane potential by the peptide causes the release of this dye from the membrane, resulting in an increase in fluorescence, which can be monitored to assess the kinetics of membrane depolarization. researchgate.net
These assays collectively provide a detailed picture of how this compound disrupts the crucial membrane barriers of microorganisms, leading to their demise. The findings from these studies are critical for understanding its direct antimicrobial functions. harvard.edunih.govnih.gov
Cell-Based Assays for Immunomodulatory Studies (e.g., cytokine production, chemotaxis)
Beyond its direct antimicrobial properties, this compound is recognized as an immunomodulatory molecule that can bridge the innate and adaptive immune systems. Cell-based assays are fundamental in characterizing these roles, particularly in studying its ability to recruit immune cells and modulate the production of signaling molecules called cytokines.
Chemotaxis assays are employed to determine if this compound can act as a chemoattractant for various immune cells. semanticscholar.org A typical in vitro setup uses a Boyden chamber or a similar multi-well plate with a porous membrane separating two compartments. Immune cells, such as neutrophils, monocytes, dendritic cells, or T-lymphocytes, are placed in the upper chamber, while a solution containing this compound is placed in the lower chamber. researchgate.netyoutube.com If this compound is chemotactic, the cells will migrate through the pores of the membrane towards the higher concentration of the peptide in the lower chamber. The number of migrated cells is then quantified, usually by microscopy and cell counting, to measure the chemotactic activity. mdpi.com Studies have shown that beta-defensins can induce the migration of cells like macrophages. mdpi.com
Cytokine production assays are used to investigate how this compound influences the inflammatory response. For these experiments, immune cells (such as peripheral blood mononuclear cells (PBMCs), macrophages, or epithelial cells) are cultured in the presence of varying concentrations of this compound. researchgate.netjascoinc.com After a specific incubation period, the cell culture supernatant is collected to measure the levels of secreted cytokines. The concentration of specific cytokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-10 (IL-10), and Tumor Necrosis Factor-alpha (TNF-α), is typically quantified using highly sensitive techniques like the Enzyme-Linked Immunosorbent Assay (ELISA). researchgate.netnih.gov Additionally, the expression of cytokine genes within the cells can be measured at the mRNA level using methods like quantitative real-time polymerase chain reaction (qRT-PCR). nih.gov Research has indicated that human beta-defensin 1 (hBD-1) can increase the production of cytokines like IL-6 and IL-10 by peripheral blood cells. researchgate.net
These cell-based assays are crucial for revealing the signaling and recruitment functions of this compound, highlighting its role as a versatile effector molecule in host defense.
Biophysical and Spectroscopic Approaches for this compound Structural Analysis
Understanding the three-dimensional structure of this compound is paramount to deciphering its mechanism of action. Several biophysical and spectroscopic techniques are employed to analyze its structure at an atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides like this compound in solution, which closely mimics their natural environment. To determine the structure of human β-defensin-1 (hBD-1), researchers use homonuclear two-dimensional NMR experiments.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins. This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as the peptide backbone. The resulting CD spectrum provides a signature of the peptide's secondary structural elements.
For this compound, CD spectroscopy can be used to assess its conformation in different environments. In an aqueous buffer, the peptide might exhibit a spectrum characteristic of a mixture of β-sheet and random coil structures. To understand how its structure changes upon interacting with microbial membranes, CD spectra are often recorded in the presence of membrane-mimicking environments, such as solutions containing detergents like sodium dodecyl sulfate (B86663) (SDS) or solvents like trifluoroethanol (TFE). A change in the CD spectrum, for example, an increase in the signal associated with α-helical or β-sheet content, indicates a conformational change induced by the membrane-like environment. This information is vital for correlating structural transitions with the peptide's biological function.
Mass Spectrometry for Peptide Characterization
Mass spectrometry (MS) is an indispensable tool for the primary characterization of peptides like this compound. It provides a highly accurate measurement of the peptide's molecular mass. Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm that the synthesized or isolated peptide has the correct molecular weight, corresponding to its amino acid sequence. For instance, the molecular mass of mature human β-defensin-1 has been determined to be 3,928 Da.
Furthermore, MS is crucial for verifying the correct disulfide bridging pattern, a defining feature of the defensin family. To achieve this, the native peptide is subjected to enzymatic digestion, for example with trypsin. The resulting fragments are then analyzed by mass spectrometry. By comparing the masses of the fragments obtained under non-reducing and reducing conditions, researchers can deduce which cysteine residues are linked. This method was used to confirm the Cys5-Cys34, Cys12-Cys27, and Cys17-Cys35 disulfide connectivity in hBD-1.
Genetic Manipulation and Gene Editing Strategies for DEFB1 Studies
To understand the physiological role of this compound in vivo, researchers turn to genetic manipulation in model organisms, most notably mice. These strategies allow for the study of the consequences of the absence or alteration of the DEFB1 gene.
A primary technique used is gene targeting via homologous recombination in embryonic stem (ES) cells to create knockout mice. In this approach, a targeting vector is constructed where a portion of the Defb1 gene (the murine homolog of human DEFB1), typically the exon containing the entire coding sequence for the mature peptide, is replaced with a selectable marker gene, such as the neomycin resistance gene. This vector is then introduced into ES cells. Through homologous recombination, the engineered DNA replaces the endogenous Defb1 gene. The modified ES cells are then selected and injected into blastocysts, which are subsequently implanted into surrogate mothers. The resulting chimeric offspring can then be bred to produce mice that are heterozygous and eventually homozygous for the disrupted Defb1 allele (Defb1-/-), effectively lacking the ability to produce the this compound peptide.
These Defb1-deficient mice serve as invaluable models to investigate the specific roles of this peptide in host defense. By challenging these knockout mice and their wild-type littermates with various pathogens, researchers can assess the importance of this compound in protecting different tissues, such as the urinary tract or the respiratory system, from infection. Such studies have provided evidence for the role of this compound in resistance to urinary tract infections. More recent and precise gene-editing technologies like CRISPR/Cas9 could also be applied to introduce specific mutations or corrections into the DEFB1 gene, offering further avenues to dissect its function with greater control.
Gene Knockout and Knockdown Models
Gene knockout and knockdown approaches are fundamental to understanding the function of DEFB1 by observing the consequences of its absence or reduced expression.
Gene Knockout (KO): This technique involves the permanent inactivation of the Defb1 gene in an organism, typically a mouse, creating a "knockout model". taconic.com This is often achieved through gene targeting in embryonic stem (ES) cells, where the Defb1 gene is replaced or disrupted by a selectable marker, such as a neomycin resistance gene. nih.govresearchgate.net The modified ES cells are then used to generate mice that lack a functional Defb1 gene in all their cells. taconic.com This constitutive knockout strategy allows researchers to study the lifelong impact of DEFB1 absence. taconic.comnih.gov Southern blot and Northern blot analyses are used to confirm the successful disruption of the gene and the absence of its mRNA expression, respectively. researchgate.net
Gene Knockdown: Unlike the permanent gene inactivation of knockout models, gene knockdown aims to temporarily reduce gene expression. This is commonly achieved using RNA interference (RNAi) technologies, such as small interfering RNAs (siRNAs). For instance, in studies involving human bronchial epithelial cells, a combination of specific siRNAs targeting DEFB1 can be transiently transfected into the cells to downregulate its endogenous expression. nih.gov This method is particularly useful for studying the effects of reduced DEFB1 in specific cell types or over a defined period.
Overexpression Systems
To study the effects of elevated DEFB1 levels, researchers employ overexpression systems. This methodology involves introducing the DEFB1 gene into cells, prompting them to produce the peptide at higher-than-normal levels. For example, human bronchial epithelial cells can be transfected with a vector containing the DEFB1 gene. nih.gov The resulting increase in DEFB1 expression allows for the investigation of its downstream effects, such as its influence on signaling pathways (e.g., STAT3) and its ability to regulate viral replication. nih.gov This approach provides a direct way to assess the gain-of-function consequences of DEFB1.
In vivo Animal Models for this compound Functional Assessment
In vivo animal models are indispensable for assessing the physiological function of this compound in a complex, living system. These models, primarily involving genetically engineered mice, allow for the study of DEFB1's role in host defense, infection, and immune regulation.
Infection Models to Assess Host Defense Roles
This compound knockout mice are critical tools for evaluating the peptide's role in host defense against specific pathogens. By introducing bacteria into these animals, researchers can observe how the absence of DEFB1 affects bacterial clearance and disease progression.
For example, when challenged with Staphylococcus aureus via nebulization into the airways, Defb1-/- mice were found to be as effective as their wild-type littermates in clearing the pathogen from the lungs. nih.govresearchgate.net However, studies using a different pathogen, Haemophilus influenzae, showed that the loss of murine beta-defensin 1 (the mouse ortholog of human DEFB1) resulted in significantly delayed bacterial clearance from the lung, providing a direct link between the peptide and pulmonary immunity. frontiersin.org The murine Defb1 peptide has demonstrated salt-sensitive antimicrobial activity in vitro, with stronger effects against S. aureus than against Escherichia coli or Pseudomonas aeruginosa. nih.govnih.gov
| Pathogen | Infection Route | Key Finding in Defb1-/- Mice | Implication for DEFB1 Function |
|---|---|---|---|
| Staphylococcus aureus | Airway Nebulization | No significant difference in bacterial clearance from the airways compared to wild-type mice. nih.gov | DEFB1 may not be essential for clearing S. aureus from the lungs under these conditions. |
| Staphylococcus species | Spontaneous | Significantly higher incidence of bacteria harbored in the bladder. nih.govnih.gov | Plays a role in resistance to urinary tract infections. |
| Haemophilus influenzae | Lung | Significantly delayed clearance from the lung. frontiersin.org | Contributes to pulmonary defense against H. influenzae. |
Inflammation and Immunomodulation Models
Beyond their direct antimicrobial actions, beta-defensins are recognized for their immunomodulatory capabilities, acting as signaling molecules that connect innate and adaptive immunity. frontiersin.orgresearchgate.net Animal models are used to explore how DEFB1 influences inflammation and immune responses. Defensins can act as endogenous "alarmins," alerting the immune system to danger and promoting both local and systemic immune responses. frontiersin.org
In various mouse models of inflammatory bowel disease, the systemic delivery of human beta-defensin 2 (a related beta-defensin) reduced colitis to a level comparable to standard anti-inflammatory treatments. frontiersin.org While specific inflammation models focusing solely on DEFB1 knockout mice are less detailed in the provided context, the general function of beta-defensins suggests that DEFB1 likely participates in regulating immune cell chemotaxis and cytokine expression. nih.govmdpi.com For instance, silencing the murine orthologs of other beta-defensins in the infected cornea of mice led to an increased production of proinflammatory cytokines. frontiersin.org This indicates that beta-defensins, including DEFB1, can contribute to rebalancing the cellular response during infection and inflammation. frontiersin.org
| Model/System | Observation Related to Beta-Defensins | Inferred Role of this compound |
|---|---|---|
| Mouse models of inflammatory bowel disease | Systemic delivery of hBD-2 reduced colitis. frontiersin.org | Potential anti-inflammatory or immune-rebalancing role in gut inflammation. |
| Infected mouse cornea | Silencing of mBD-2 and mBD-3 increased proinflammatory cytokines. frontiersin.org | Contributes to the regulation and suppression of excessive inflammatory cytokine production during infection. |
| General function | Chemoattractive for immature dendritic cells and memory T-cells via the CCR6 receptor. nih.gov | Acts as a signaling molecule to recruit key adaptive immune cells to sites of infection or inflammation. |
Pre Clinical and Translational Research Avenues for Defensin B1
Development of Defensin-B1 as a Therapeutic Agent in Pre-clinical Models
Human beta-defensin 1 (hBD-1) and its murine ortholog, mBD1 (Defb1), have been the focus of numerous pre-clinical studies to evaluate their therapeutic potential against various pathogens. These small, cationic antimicrobial peptides are constitutively expressed in epithelial tissues, serving as a first line of defense. nih.govasm.org
Mouse models have been instrumental in elucidating the in vivo functions of this compound. Gene-targeting techniques have been used to create Defb1-deficient mice, providing a platform to study the peptide's role in host defense. nih.govasm.org For instance, mBD1-deficient mice showed increased susceptibility to urinary tract infections, with a significantly higher number of these mice harboring Staphylococcus species in their bladders compared to wild-type controls. nih.govasm.org In another study, mice lacking mBD1 exhibited higher oral and systemic fungal burdens when infected with Candida albicans, highlighting the peptide's role in controlling mucosal candidiasis. aai.org
The therapeutic potential of this compound extends to viral infections as well. A study using a murine β-defensin 1 (MBD1)-deficient mouse model demonstrated that MBD1 was involved in protecting mice from influenza infection through a mechanism other than direct inhibition of viral replication. biomolther.org In vivo studies in mice have shown that the murine homolog of hBD-1, mBD-1, is induced in the lungs during an influenza infection. mdpi.com
The antimicrobial activity of synthetic Defb1 peptide has been demonstrated against several pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govasm.org However, this activity is often salt-sensitive, meaning it can be inhibited by the salt concentrations found in the body. nih.govasm.org
While direct overexpression of human defensins as a therapeutic intervention in animal models for viral infections has not been widely reported, the chemical synthesis of human defensins presents a viable approach for generating a sufficient supply for therapeutic research. biomolther.org
Table 1: Summary of Pre-clinical Models Investigating this compound
| Model System | Pathogen/Condition | Key Findings | Reference |
| Defb1-deficient mice | Staphylococcus species | Increased susceptibility to urinary tract infections. | nih.gov, asm.org |
| mBD1-deficient mice | Candida albicans | Elevated oral and systemic fungal burdens. | aai.org |
| MBD1-deficient mice | Influenza virus | MBD1 contributes to protection against influenza infection. | biomolther.org |
| Mouse model | Influenza virus | mBD-1 is induced in the lungs upon infection. | mdpi.com |
| In vitro assays | S. aureus, E. coli, P. aeruginosa | Synthetic Defb1 peptide shows salt-sensitive antimicrobial activity. | nih.gov, asm.org |
Strategies for Enhancing this compound Stability and Efficacy in Research Models
A significant hurdle in the therapeutic development of defensins, including this compound, is their susceptibility to degradation by proteases and inactivation by physiological salt concentrations. plos.org To overcome these limitations, various strategies are being explored in research models to enhance their stability and efficacy.
Chemical Modifications:
Amino Acid Substitution: Replacing natural amino acids with unnatural ones, such as D-amino acids or derivatives with unnatural side chains, can improve stability. plos.org Studies on single-site mutants of hBD-1 have shown that specific amino acid changes can alter its biological activity. nih.gov For example, cationic residues near the C-terminus are crucial for its anti-E. coli activity. nih.gov
N-terminal Acetylation and C-terminal Amidation: N-terminal acetylation has been shown to significantly increase protease resistance, although it may decrease antimicrobial activity. plos.org Conversely, C-terminal amidation can increase antimicrobial activity but has little effect on proteolytic degradation. plos.org
Cyclization: Joining the terminal ends of a peptide, for instance through a disulfide bridge, can constrain its structure and enhance both serum stability and antimicrobial activity. plos.orgmdpi.com The disulfide bonds in β-defensins are critical for their proper folding and stability, which in turn enables their antimicrobial function. mdpi.com
Peptoid Scaffolds: Creating peptoids, which are isomers of peptides with the side chain attached to the backbone nitrogen atom, can increase stability.
Increasing Hydrophobicity: Modifying the peptide to increase its hydrophobicity can enhance its efficacy against certain pathogens like methicillin-resistant Staphylococcus aureus (MRSA). physiology.org
Chimeric Peptides:
Splicing different antimicrobial peptides together can create new, more active peptides. frontiersin.org A chimeric peptide combining parts of human β-defensin 3 and human β-defensin 4 demonstrated improved antibacterial activity and salt resistance. frontiersin.org
Table 2: Strategies to Enhance this compound Stability and Efficacy
| Strategy | Description | Potential Outcome | Reference |
| Amino Acid Substitution | Replacing natural amino acids with unnatural ones. | Improved stability and altered activity. | plos.org, nih.gov |
| N-terminal Acetylation | Adding an acetyl group to the N-terminus. | Increased protease resistance. | plos.org |
| C-terminal Amidation | Adding an amide group to the C-terminus. | Increased antimicrobial activity. | plos.org |
| Cyclization | Joining the peptide's ends. | Enhanced stability and activity. | plos.org, mdpi.com |
| Increasing Hydrophobicity | Modifying the peptide to be more hydrophobic. | Enhanced efficacy against specific pathogens. | physiology.org |
| Chimeric Peptides | Splicing different antimicrobial peptides. | Improved activity and salt resistance. | frontiersin.org |
Delivery Systems and Formulations for this compound in Experimental Settings
To improve the therapeutic potential of this compound, various delivery systems are being investigated in experimental settings to protect the peptide from degradation, enhance its delivery to target sites, and control its release. nih.gov Nanotechnology-based delivery systems are particularly promising. nih.gov
Nanoparticle-Based Systems:
Liposomes: These spherical, self-closing lipid bilayers can encapsulate peptides, offering biodegradability, biocompatibility, and low toxicity. medycynawet.edu.pl
Polymeric Nanoparticles: Materials like glycol chitosan (B1678972) and zwitterionic chitosan have been used to create nanoparticles for delivering therapeutic proteins. atsjournals.org For instance, zwitterionic chitosan-based particles were developed to deliver an antifibrotic protein to lung fibroblasts. atsjournals.org
Chitosan Nanoparticles: These have been shown to efficiently transduce primary human fibroblasts, with uptake influenced by the extracellular matrix. atsjournals.org
Metallic Nanoparticles: Gold and silver nanoparticles have been explored for the delivery of various antimicrobial peptides. nih.gov
These nanoparticle systems can be tailored in size, shape, composition, and surface charge to target specific cell types. atsjournals.org For example, modifying nanoparticles with hyaluronic acid, which binds to the CD44 receptor, can target fibroblasts. atsjournals.org The use of "smart structures" in nanomaterials allows for controlled release of the cargo through various triggers. atsjournals.org
The development of effective delivery formulations is crucial, as the lack of such systems has been a barrier to bringing defensin-based therapies to the market. nih.gov
Table 3: Experimental Delivery Systems for this compound
| Delivery System | Material | Key Features | Reference |
| Liposomes | Lipids | Biodegradable, biocompatible, low toxicity. | medycynawet.edu.pl |
| Polymeric Nanoparticles | Chitosan, PLGA | Can be tailored for specific cell targeting. | atsjournals.org, nih.gov |
| Metallic Nanoparticles | Gold, Silver | Provide support and potential synergistic effects. | nih.gov |
| "Smart" Nanostructures | Various nanomaterials | Allow for controlled, triggered release of cargo. | atsjournals.org |
Combinatorial Approaches Utilizing this compound with Other Antimicrobial Compounds in Research
Combining this compound with conventional antibiotics or other antimicrobial peptides is a promising strategy to enhance antimicrobial efficacy, overcome resistance, and potentially reduce the required doses of each agent. frontiersin.orgpeerj.com
Synergy with Conventional Antibiotics:
Research has shown that combinations of defensins with conventional antibiotics can have synergistic or additive effects against various bacteria. mdpi.com For example, combinations of hBD-1 and hBD-3 with rifampicin (B610482) showed synergistic effects against S. aureus. peerj.com Similarly, combinations of hBD-1 with amikacin (B45834) were synergistic against E. coli. peerj.com The mechanism of this synergy is thought to involve the membrane-disrupting activity of the defensin (B1577277), which increases the permeability of the bacterial membrane and facilitates the entry of the antibiotic to its intracellular target. nih.gov
Combinations with Other Antimicrobial Peptides:
Studies have also explored the combined effects of different defensins or defensins with other classes of antimicrobial peptides. For instance, a 1:1 combination of recombinant hBD-1 and hBD-2 was more effective at controlling Salmonella Typhi infection in a mouse model than either peptide alone. asm.org Another study showed that human beta-defensin-3 (hBD-3) and the cathelicidin (B612621) LL-37 can work synergistically to inhibit the growth of Staphylococcus aureus. plos.org This may be due to the peptides acting on different cellular targets. plos.org
These combinatorial approaches offer a potential pathway to develop more effective anti-infective therapies and combat the growing problem of antibiotic resistance. peerj.comfrontiersin.org
Table 4: Combinatorial Approaches with this compound
| Combination | Pathogen | Observed Effect | Potential Mechanism | Reference |
| hBD-1 + Rifampicin | Staphylococcus aureus | Synergy | Increased bacterial membrane permeability. | peerj.com |
| hBD-1 + Amikacin | Escherichia coli | Synergy | Increased bacterial membrane permeability. | peerj.com |
| hBD-1 + hBD-2 | Salmonella Typhi | Enhanced efficacy | Potentially acting on different cellular targets. | asm.org |
| hBD-3 + LL-37 | Staphylococcus aureus | Synergy | Potentially acting on different cellular targets. | plos.org |
Challenges and Future Directions in Defensin B1 Research
Addressing Complexities in Defensin-B1 Mechanistic Elucidation in vivo
Translating in vitro findings on hBD-1's function to the complex environment of a living organism presents considerable challenges. A primary difficulty lies in the redundancy and potential synergy within the defensin (B1577277) family. nih.gov Humans express numerous alpha- and beta-defensins, and the absence of a single defensin may be compensated for by others, complicating the interpretation of knockout studies. nih.govusask.ca
Evaluating the specific contribution of hBD-1 to host defense is further complicated by the multifaceted nature of the immune response, which involves numerous peptides and proteins like lysozyme (B549824) and lactoferrin, as well as processes such as mucociliary clearance. nih.gov Animal models, while valuable, have limitations. For instance, a study on mice deficient in the hBD-1 homolog (mBD-1) showed a compromised ability to clear Haemophilus influenzae from the lungs, supporting an antibiotic role. nih.gov However, the study did not find evidence for its proposed chemoattractant function in vivo, a negative result that could be influenced by biological redundancy. nih.gov Furthermore, the lack of a complete defensin knockout animal model hinders a comprehensive understanding of their collective and individual roles in viral pathogenesis. researchgate.net
Unraveling the "Double-Edged Sword" Nature of this compound in Host-Pathogen Interactions
A growing body of evidence reveals that defensins, including hBD-1, can function as a "double-edged sword" in the intricate dance between host and pathogen. frontiersin.orgnih.gov While they are crucial for protection against a wide array of bacteria, viruses, and fungi, under certain conditions, they can be subverted by pathogens or contribute to pathology. frontiersin.orgnih.gov
On one hand, hBD-1 exhibits classic antimicrobial activity, directly killing pathogens or inhibiting their growth. nih.govplos.org For example, platelet-derived hBD-1 can impair the growth of Staphylococcus aureus. plos.orgnih.gov It also plays a protective role by signaling other immune cells; for instance, it can induce the formation of neutrophil extracellular traps (NETs) to capture and kill bacteria. plos.orgnih.gov
Conversely, some pathogens have evolved mechanisms to counteract or exploit these defenses. The parasite Cryptosporidium parvum can cause a significant downregulation of the DEFB1 gene in infected intestinal epithelial cells, thereby suppressing this arm of the host's innate defense. nih.gov In the context of viral infections, while defensins can inhibit many viruses, some, like certain serotypes of HIV-1, may have their infectivity enhanced by defensins under specific conditions. frontiersin.orgnih.gov This dual nature highlights the complexity of host-pathogen interactions and the context-dependent function of hBD-1. frontiersin.orgnih.gov
| Protective Roles (Host Benefit) | Detrimental or Subverted Roles (Pathogen Advantage/Host Detriment) |
|---|---|
| Direct antimicrobial activity against bacteria, fungi, and viruses. hycultbiotech.comnih.gov | Suppression of DEFB1 gene expression by pathogens like Cryptosporidium parvum. nih.gov |
| Inhibition of bacterial growth (e.g., S. aureus by platelet-derived hBD-1). plos.org | Potential enhancement of certain viral infections (e.g., HIV-1) in specific contexts. frontiersin.orgnih.gov |
| Signaling for the formation of Neutrophil Extracellular Traps (NETs) to ensnare pathogens. plos.orgnih.gov | Downregulation by fungal virulence factors, potentially perpetuating infection (e.g., Candida albicans). mdpi.com |
| Chemoattraction of immune cells like monocytes, macrophages, and dendritic cells to sites of infection. plos.org | Contribution to tumor progression in certain cancers by modulating the tumor microenvironment. nih.gov |
Emerging Research Frontiers and Novel Functions of this compound
Research continues to uncover novel functions for hBD-1 beyond its traditional role as an epithelial antimicrobial peptide. One of the most significant recent findings is its presence and function in human platelets. plos.orgnih.gov Studies have shown that platelets express both mRNA and protein for hBD-1, which is released upon stimulation by bacterial products like α-toxin. plos.orgnih.gov This platelet-derived hBD-1 not only inhibits bacterial growth but also signals polymorphonuclear leukocytes (PMNs) to form NETs, revealing a previously unknown mechanism in innate immunity. plos.orgnih.gov
The role of hBD-1 in cancer is another major emerging frontier. Its function appears to be highly context-dependent, acting as a tumor suppressor in some cancers and a promoter in others. frontiersin.orgnih.gov Generally, DEFB1 is downregulated in many carcinomas, suggesting it may inhibit tumor progression. frontiersin.orgnih.gov However, in some contexts, such as liver and thyroid cancers, a positive correlation between DEFB1 expression and cancer-associated fibroblasts (CAFs) suggests it may facilitate processes that contribute to tumor progression. nih.gov This multifaceted role underscores the complexity of hBD-1 in cancer biology and highlights its potential as both a prognostic biomarker and a therapeutic target. nih.gov
| Research Area | Key Findings and Novel Functions | Source |
|---|---|---|
| Platelet-Mediated Immunity | hBD-1 is expressed in human platelets and released upon stimulation by bacterial toxins. Platelet-derived hBD-1 inhibits bacterial growth and signals for Neutrophil Extracellular Trap (NET) formation. | plos.orgnih.gov |
| Cancer Biology | hBD-1 exhibits a dual role. It is often downregulated in carcinomas, suggesting a tumor-suppressor function. However, it can also be associated with pro-tumorigenic elements like cancer-associated fibroblasts in certain cancers. | frontiersin.orgnih.gov |
| Immunomodulation | Beyond direct antimicrobial action, hBD-1 acts as a chemoattractant for various immune cells, including monocytes and dendritic cells, bridging the innate and adaptive immune responses. | plos.org |
| Viral Pathogenesis | Studies are exploring its complex role in viral infections, such as influenza, where IAV infection can lead to a downregulation of DEFB1 expression in human bronchial epithelial cells. | nih.gov |
Integration of Omics Technologies (Proteomics, Transcriptomics) in this compound Research
The advent of "omics" technologies has revolutionized the study of hBD-1, allowing for large-scale, unbiased analyses of its expression and interactions.
Transcriptomics , the study of the complete set of RNA transcripts, has been instrumental in mapping the expression of the DEFB1 gene across various tissues and disease states. By utilizing large public databases such as The Cancer Genome Atlas (TCGA), Genotype-Tissue Expression (GTEx), and the Human Protein Atlas (HPA), researchers have analyzed DEFB1 mRNA expression in thousands of tumor and normal tissue samples. nih.gov These analyses have revealed that DEFB1 expression varies significantly between different cancer types and can be correlated with patient prognosis. nih.gov For instance, single-cell expression data has helped pinpoint the highest mRNA expression levels in tissues like the salivary gland, kidney, and pancreas. nih.gov Transcriptomic studies have also been used to observe the downregulation of DEFB1 in response to infections, such as by Cryptosporidium parvum and Influenza A virus. nih.govnih.gov
Proteomics , the large-scale study of proteins, provides complementary insights by directly measuring the hBD-1 peptide. Proteomic analyses have identified hBD-1 in various biological fluids and cellular compartments, confirming its synthesis and secretion. plos.orgstonybrookmedicine.edu For example, proteomics was used to identify hBD-1 protein in human platelets. nih.gov Advanced proteomic techniques are also crucial for studying post-translational modifications and identifying the network of proteins that interact with hBD-1, which is essential for understanding its complex immunomodulatory functions. nih.gov The integration of proteomics and transcriptomics provides a more complete picture, linking gene expression changes to their functional consequences at the protein level. somalogic.com
| Omics Technology | Application in this compound Research | Key Insights |
|---|---|---|
| Transcriptomics | Analysis of DEFB1 mRNA expression across normal and cancerous tissues using databases like TCGA, GTEx, and HPA. | Identified tissue-specific expression patterns and prognostic significance in various cancers. Revealed downregulation of DEFB1 during certain infections. nih.govnih.govnih.gov |
| Single-cell sequencing and spatial transcriptomics. | Provides high-resolution data on DEFB1 expression within the complex tumor microenvironment. nih.gov | |
| Proteomics | Identification and quantification of hBD-1 peptide in tissues and biological fluids (e.g., platelets, tear fluid). | Confirmed the presence of hBD-1 protein in novel locations like platelets and its upregulation in response to sterile injury. nih.govstonybrookmedicine.edu |
| Analysis of protein-protein interaction networks. | Helps to uncover the molecular partners and signaling pathways modulated by hBD-1. nih.gov | |
| Multi-Omics Integration | Combining genomic, transcriptomic, and proteomic data. | Provides a systematic view of DEFB1's role, from genetic alterations to its functional impact on cellular pathways and immune infiltration. nih.govsomalogic.com |
Ethical Considerations in Future this compound Research
As research into hBD-1 progresses, particularly towards potential therapeutic applications, careful consideration of ethical principles is paramount. acfid.asn.auconsensus.app
Informed Consent and Sample Collection: Research involving human participants, whether for genetic analysis of the DEFB1 gene or for collecting tissues and fluids to measure hBD-1 levels, must be predicated on the principle of informed consent. acfid.asn.au Participants must be fully aware of the research goals, procedures, and potential risks and benefits. acfid.asn.au
Animal Models: The use of animals, such as in the creation of defensin-deficient mice, carries significant ethical responsibilities. nih.govconsensus.app Research protocols must be designed to minimize harm and suffering, and the number of animals used should be justified by the potential scientific value of the study.
Therapeutic Development and the "Double-Edged Sword": The dual nature of hBD-1 presents a unique ethical challenge for therapeutic development. frontiersin.org While augmenting hBD-1 levels could help fight infections, it might also exacerbate certain inflammatory conditions or, in specific contexts, promote tumor growth. nih.gov This requires a thorough understanding of its context-dependent functions before any clinical application to ensure that the principle of beneficence (doing good) and non-maleficence (not doing harm) are upheld.
Data Privacy and Genetic Information: Studies analyzing the DEFB1 gene and its polymorphisms in relation to disease susceptibility must ensure the privacy and confidentiality of participants' genetic information. frontiersin.org
Adherence to these ethical guidelines is crucial for maintaining public trust and ensuring that the pursuit of knowledge about hBD-1 is conducted responsibly. consensus.app
Q & A
Q. What frameworks reconcile conflicting data on this compound’s role in chronic inflammation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
